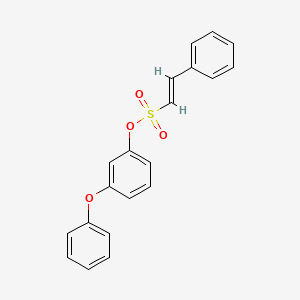
3-Phenoxyphenyl 2-phenylethenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxyphenyl 2-phenylethenesulfonate is an organic compound characterized by the presence of a phenoxyphenyl group and a phenylethenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxyphenyl 2-phenylethenesulfonate typically involves the reaction of 3-phenoxyphenol with phenylethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxyphenyl 2-phenylethenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Phenoxyphenyl 2-phenylethenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxyphenyl 2-phenylethenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2-phenylethenesulfonate
- 3-Phenoxyphenyl 2-phenylethanesulfonate
Comparison
3-Phenoxyphenyl 2-phenylethenesulfonate is unique due to the presence of both phenoxy and phenylethenesulfonate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
109880-32-2 |
|---|---|
Molecular Formula |
C20H16O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl) (E)-2-phenylethenesulfonate |
InChI |
InChI=1S/C20H16O4S/c21-25(22,15-14-17-8-3-1-4-9-17)24-20-13-7-12-19(16-20)23-18-10-5-2-6-11-18/h1-16H/b15-14+ |
InChI Key |
KWXFJGCVGIFLQY-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















